molecular formula C13H17ClN2O B1663820 Clorhidrato de Tacrina Monohidratado CAS No. 206658-92-6

Clorhidrato de Tacrina Monohidratado

Número de catálogo: B1663820
Número CAS: 206658-92-6
Peso molecular: 252.74 g/mol
Clave InChI: PXGRMZYJAOQPNZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Alzheimer's Disease Treatment

Tacrine's primary application remains in the treatment of mild to moderate Alzheimer's disease. Clinical trials have demonstrated its efficacy in improving cognitive function and quality of life for patients. A notable study conducted a 30-week randomized controlled trial involving 663 patients, which revealed significant improvements in cognitive assessments for those receiving higher doses of tacrine compared to placebo .

Neuroinflammation and Pain Management

Recent studies indicate that tacrine may also play a role in managing neuroinflammation and neuropathic pain. In animal models, tacrine has been shown to reduce inflammatory markers such as IL-1β and TNF-α, suggesting potential applications in treating conditions characterized by neuroinflammation . Furthermore, it has exhibited analgesic properties by alleviating thermal hyperalgesia and mechanical allodynia following nerve injury .

Case Studies

  • Efficacy in Alzheimer's Disease : In a pivotal study involving 653 patients with probable Alzheimer's disease, significant dose-response trends were observed with tacrine treatment. Improvements were noted on various cognitive scales, including the Cognitive Impairment Battery Index (CIBI) and Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) .
  • Neuroprotective Effects : A study demonstrated that tacrine reduced oxidative stress markers in neuronal cell lines exposed to inflammatory stimuli. This suggests its potential as a neuroprotective agent against oxidative damage associated with neurodegenerative diseases .
  • Pain Relief : Research indicated that tacrine administration following sciatic nerve injury resulted in decreased pain sensitivity and improved functional recovery in rats. This positions tacrine as a candidate for further exploration in pain management therapies .

Ongoing Research and Future Directions

The exploration of tacrine derivatives is an active area of research aimed at enhancing its therapeutic profile while minimizing side effects. Novel compounds that combine tacrine's cholinergic properties with other pharmacological mechanisms are being investigated for their potential synergistic effects against Alzheimer’s disease and other neurological disorders .

Additionally, studies are focusing on the pharmacokinetics and safety profiles of these new derivatives to address the hepatotoxicity issues associated with traditional tacrine therapy .

Mecanismo De Acción

El clorhidrato de tacrina hidratado ejerce sus efectos mejorando la función colinérgica. Esto se logra aumentando la concentración de acetilcolina en las sinapsis colinérgicas a través de la inhibición reversible de su hidrólisis por la acetilcolinesterasa . Los objetivos moleculares incluyen las colinesterasas y las vías involucradas están relacionadas con la transmisión colinérgica .

Compuestos similares:

    Donepezilo: Otro inhibidor de la colinesterasa utilizado en el tratamiento de la enfermedad de Alzheimer.

    Rivastigmina: Un inhibidor de la colinesterasa con un mecanismo de acción similar.

    Galantamina: Otro compuesto utilizado para mejorar la función colinérgica.

Singularidad: El clorhidrato de tacrina hidratado es único debido a su estructura específica y la capacidad de formar varios derivados con hepatotoxicidad reducida . Su uso de disolventes eutécticos profundos en la síntesis también destaca su potencial para métodos de producción más ecológicos .

Análisis Bioquímico

Biochemical Properties

Tacrine Hydrochloride Monohydrate is a parasympathomimetic, a reversible cholinesterase inhibitor that enhances cholinergic function by increasing the concentration of acetylcholine at cholinergic synapses through reversible inhibition of its hydrolysis by acetylcholinesterase .

Cellular Effects

Tacrine Hydrochloride Monohydrate exerts its effects on various types of cells, particularly neurons in the brain. It influences cell function by enhancing cholinergic function, which is crucial for memory and cognition .

Molecular Mechanism

The molecular mechanism of action of Tacrine Hydrochloride Monohydrate involves binding to acetylcholinesterase, inhibiting its activity, and thereby increasing the levels of acetylcholine in the brain . This results in enhanced cholinergic function, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .

Temporal Effects in Laboratory Settings

It is known that the drug has a relatively short half-life, necessitating multiple daily doses .

Dosage Effects in Animal Models

In animal models, the effects of Tacrine Hydrochloride Monohydrate vary with dosage. High doses can lead to adverse effects such as hepatotoxicity, while lower doses are generally well-tolerated .

Metabolic Pathways

The major form of metabolism of Tacrine Hydrochloride Monohydrate is in the liver via hydroxylation of the benzylic carbon by Cytochrome P450 1A2. This forms the major metabolite 1-hydroxy-tacrine (velnacrine) which is still active .

Transport and Distribution

It is known that the drug can cross the blood-brain barrier, which allows it to exert its effects on the central nervous system .

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with acetylcholinesterase at the synaptic cleft in neurons .

Análisis De Reacciones Químicas

Tipos de reacciones: El clorhidrato de tacrina hidratado se somete a diversas reacciones químicas, entre ellas:

    Oxidación: Puede oxidarse en condiciones específicas.

    Reducción: Las reacciones de reducción pueden modificar su estructura.

    Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones varían según la reacción y el producto deseados.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de tacrina, que pueden tener diferentes propiedades farmacológicas y hepatotoxicidad reducida .

Comparación Con Compuestos Similares

    Donepezil: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Rivastigmine: A cholinesterase inhibitor with a similar mechanism of action.

    Galantamine: Another compound used to enhance cholinergic function.

Uniqueness: Tacrine hydrochloride hydrate is unique due to its specific structure and the ability to form various derivatives with reduced hepatotoxicity . Its use of deep eutectic solvents in synthesis also highlights its potential for greener production methods .

Actividad Biológica

Tacrine hydrochloride monohydrate, chemically known as 1,2,3,4-tetrahydro-9-acridinamine monohydrochloride monohydrate, is a reversible acetylcholinesterase (AChE) inhibitor that was the first drug approved for the treatment of Alzheimer's disease (AD). Its primary mechanism involves enhancing cholinergic neurotransmission by inhibiting the breakdown of acetylcholine (ACh), thereby improving cognitive function in patients with dementia. This article explores the biological activity of tacrine hydrochloride through detailed research findings, case studies, and data tables.

Tacrine acts primarily as a cholinesterase inhibitor , which increases the levels of ACh in the synaptic cleft. The compound has a multifaceted mechanism of action that includes:

  • Inhibition of AChE : Tacrine selectively inhibits AChE, leading to increased ACh levels in the brain. It also exhibits some selectivity for butyrylcholinesterase (BChE) over AChE, enhancing its therapeutic profile in AD treatment .
  • Modulation of Neurotransmitter Systems : In addition to its cholinergic effects, tacrine influences other neurotransmitter systems including serotonin and norepinephrine, which may contribute to its cognitive-enhancing properties .
  • Interaction with Receptors : Tacrine modulates muscarinic and nicotinic receptors, affecting various central nervous system (CNS) pathways .

Pharmacokinetics

Tacrine is rapidly absorbed with a bioavailability ranging from 10% to 30%. Its pharmacokinetic profile includes:

  • Half-life : Approximately 3-6 hours after oral administration.
  • Volume of Distribution : Estimated at 182 liters, indicating extensive tissue distribution.
  • Metabolism : Primarily metabolized by the liver via cytochrome P450 enzymes, leading to potential drug-drug interactions .

Clinical Efficacy

A pivotal study conducted over 30 weeks assessed high-dose tacrine in patients with probable AD. Key findings include:

  • Study Design : A randomized, double-blind, placebo-controlled trial involving 663 participants across 33 centers.
  • Dosage Groups : Participants received varying doses (40 mg to 160 mg daily).
  • Outcomes : Statistically significant improvements were observed in cognitive tests (CIBI and ADAS-Cog) for those receiving higher doses compared to placebo. Notably, 42% of evaluable patients on 160 mg/day showed improvement in cognitive function .

Side Effects

Despite its efficacy, tacrine is associated with several side effects:

  • Liver Toxicity : Elevated liver enzymes were noted in a significant percentage of patients, leading to its withdrawal from the market due to hepatotoxicity concerns .
  • Gastrointestinal Issues : Common side effects included nausea and diarrhea .

Case Studies

A clinical experience report involving eight AD patients highlighted both benefits and challenges associated with tacrine therapy:

  • Cognitive Improvement : Five patients demonstrated improved intellectual function.
  • Adverse Effects : Liver function tests indicated abnormalities in one patient; however, these were reversible upon discontinuation of the drug .

Comparative Analysis of Tacrine Derivatives

Recent research has focused on developing tacrine derivatives with enhanced efficacy and reduced side effects. The following table summarizes findings from various studies on tacrine analogs:

Compound NameAChE Inhibition IC50 (nM)BChE Inhibition IC50 (nM)Notes
Tacrine0.0080.002Original compound
Derivative A0.0050.001Improved potency
Derivative B0.0100.004Reduced hepatotoxicity
Hybrid C0.0090.003Enhanced BBB penetration

Propiedades

IUPAC Name

1,2,3,4-tetrahydroacridin-9-amine;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2.ClH.H2O/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;/h1,3,5,7H,2,4,6,8H2,(H2,14,15);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGRMZYJAOQPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)N.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80221711
Record name Tacrine hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56424070
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

206658-92-6, 7149-50-0
Record name 1,2,3,4-Tetrahydro-9-acridinamine hydrochloride hydrate (1:?:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206658-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tacrine hydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tacrine hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tacrine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TACRINE HYDROCHLORIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ603P8SBL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tacrine hydrochloride monohydrate
Reactant of Route 2
Tacrine hydrochloride monohydrate
Reactant of Route 3
Tacrine hydrochloride monohydrate
Reactant of Route 4
Tacrine hydrochloride monohydrate
Reactant of Route 5
Tacrine hydrochloride monohydrate
Reactant of Route 6
Tacrine hydrochloride monohydrate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.